Eseroline - 469-22-7

Eseroline

Catalog Number: EVT-427075
CAS Number: 469-22-7
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eseroline is a pyrroloindole that is 1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole substituted by methyl groups at positions 1, 3a and 8 and a hydroxy group at position 5. It is a metabolite of physostigmine and causes neuronal cell death by a mechanism involving loss of cell ATP. It has a role as an opioid analgesic and a human xenobiotic metabolite. It is a member of phenols and a pyrroloindole.
Overview

Eseroline is a chemical compound that has gained attention in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It is a derivative of physostigmine, a well-known reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Eseroline's structure and properties make it an interesting candidate for further research in pharmacology and medicinal chemistry.

Synthesis Analysis

The synthesis of eseroline has been accomplished using various methods, including:

  1. Traditional Chemical Synthesis: One common method involves the use of 1,1-carbonyldiimidazole and acetic acid to facilitate the reaction between 1,2,3,4-tetrahydroisoquinoline and other reagents to yield eseroline derivatives. This method allows for the formation of the desired carbamate structures through careful control of reaction conditions such as temperature and pH .
  2. Modified Julian's Method: This method involves the introduction of a chiral center to separate enantiomers via diastereomer formation followed by chromatographic separation. This approach is particularly useful for obtaining specific enantiomers of eseroline .
  3. Azaoxy-Cope Rearrangement: A more recent synthetic route utilizes an azaoxy-Cope rearrangement to produce eseroline from simpler precursors, highlighting advancements in synthetic methodologies that improve yield and efficiency .
Molecular Structure Analysis

Eseroline's molecular formula is C13H15N3O2C_{13}H_{15}N_{3}O_{2}, with a molar mass of approximately 233.28 g/mol. The compound features a complex bicyclic structure that includes a pyrroloindole framework. The stereochemistry at various positions contributes to its biological activity and interaction with biological targets.

Structural Data

  • Molecular Weight: 233.28 g/mol
  • Melting Point: Typically around 100 °C (exact values may vary based on purity)
  • Solubility: Eseroline is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Chemical Reactions Analysis

Eseroline can undergo several chemical reactions typical for carbamate compounds:

  1. Hydrolysis: Eseroline can be hydrolyzed under acidic or basic conditions to regenerate physostigmine and other byproducts.
  2. Acylation: The presence of hydroxyl groups allows eseroline to participate in acylation reactions, forming esters or amides.
  3. Dealkylation: Eseroline derivatives can be subjected to dealkylation reactions using strong acids like hydrogen bromide to yield simpler compounds or modify their structure .
Mechanism of Action

Eseroline primarily functions as an acetylcholinesterase inhibitor, similar to physostigmine. By inhibiting this enzyme, eseroline increases the concentration of acetylcholine at synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in treating conditions characterized by cholinergic deficiency, such as Alzheimer's disease.

Process Data

  • IC50 Values: Eseroline exhibits varying inhibitory effects on acetylcholinesterase with reported IC50 values dependent on structural modifications.
  • Binding Affinity: The binding interactions with the active site of acetylcholinesterase are crucial for its efficacy as a therapeutic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Odor: Generally odorless.
  • Stability: Eseroline is stable under normal conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • Reactivity: Eseroline reacts with electrophiles due to its nucleophilic sites.
  • pH Sensitivity: The stability and reactivity can vary significantly with pH changes.
Applications

Eseroline has potential applications in:

  1. Neuropharmacology: As an acetylcholinesterase inhibitor, it may be used in therapeutic strategies against Alzheimer's disease and other cognitive disorders.
  2. Research: Eseroline serves as a valuable tool for studying cholinergic signaling pathways and developing new treatments for neurodegenerative diseases.
  3. Synthetic Chemistry: Its synthesis methods contribute to the development of new chemical entities with potential pharmacological effects .
Introduction to Eseroline: Chemical Identity and Pharmacological Context

Structural Characterization of Eseroline

Eseroline possesses a complex polycyclic structure characterized by a fused pyrroloindole core system. Its molecular formula is C₁₃H₁₈N₂O, corresponding to a molecular weight of 218.30 g/mol [1] [6]. The core structure features a hexahydropyrrolo[2,3-b]indole system substituted with methyl groups at positions 1, 3a, and 8, and a phenolic hydroxyl group at position 5. This arrangement confers both basic and weakly acidic properties to the molecule.

Table 1: Fundamental Structural Characteristics of Eseroline

PropertyValue/Specification
Molecular FormulaC₁₃H₁₈N₂O
Molar Mass218.30 g/mol
Core Structure3,4,8b-Trimethyl-1,2,3a,8b-tetrahydro-3H-pyrrolo[2,3-b]indol-7-ol
Stereochemistry(3aR,8bS) configuration
Key Functional GroupsTertiary amine, Phenolic hydroxyl
CAS Registry Number469-22-7

Crucially, eseroline contains two chiral centers, located at the ring fusion positions (3a and 8b), resulting in the potential for stereoisomerism. The naturally derived metabolite from physostigmine possesses the (3aR,8bS) absolute configuration [1] [7]. This stereochemistry is essential for its specific interactions with biological targets, particularly the opioid receptors. The molecule exhibits significant structural similarity to both physostigmine (lacking the carbamate group) and morphine (sharing the phenanthrene-like tricyclic arrangement of rings) [1] [4]. The phenolic hydroxyl group contributes to its opioid receptor affinity, while the tertiary amine facilitates interactions with cholinergic systems, albeit with significantly lower potency than its parent compound for acetylcholinesterase inhibition [3] [6].

Biosynthetic Pathway: Eseroline as a Physostigmine Metabolite

Eseroline is primarily formed in vivo via the metabolic hydrolysis of physostigmine (eserine), a natural alkaloid derived from the Calabar bean (Physostigma venenosum). This biotransformation involves the cleavage of the methylcarbamate ester bond of physostigmine, a reaction predominantly catalyzed by carboxylesterases present in plasma and liver tissues [4] [9].

The metabolic pathway can be summarized as:Physostigmine (C₁₅H₂₁N₃O₂) + H₂O → Eseroline (C₁₃H₁₈N₂O) + Methylcarbamic Acid (CH₃NHCOOH)

This hydrolysis is a rapid and major metabolic route for physostigmine. The resulting eseroline exhibits a dramatically altered pharmacological profile compared to its parent compound. While physostigmine is a potent, reversible inhibitor of acetylcholinesterase (AChE) with significant activity in the central nervous system, eseroline possesses only weak and readily reversible AChE inhibitory properties [1] [2] [4]. Instead, eseroline emerges as a compound with significant affinity for the µ-opioid receptor (MOR), acting as an agonist and producing morphine-like analgesic effects [1] [3]. This metabolic shift from a primarily cholinergic modulator to an opioid agonist represents a remarkable example of how biotransformation can radically alter biological activity. Research indicates that the formation of eseroline contributes significantly to the overall toxicological profile of physostigmine administration, particularly concerning potential neurotoxic effects observed in neuronal cell cultures [2] [8].

Table 2: Metabolic Relationship Between Physostigmine and Eseroline

CharacteristicPhysostigmineEseroline (Metabolite)
Primary SourcePhysostigma venenosum (Calabar bean)Metabolic hydrolysis of Physostigmine
Key Pharmacological ActivityPotent reversible AChE Inhibitorµ-Opioid receptor agonist
AChE InhibitionPotent, slow-reversibleWeak, readily reversible
Chemical ModificationContains methylcarbamate groupCarbamate hydrolyzed to phenolic OH
Neurotoxic PotentialLowerHigher (Induces neuronal ATP depletion) [2] [8]

Historical Discovery and Early Pharmacological Investigations

The story of eseroline is intrinsically linked to the investigation of the Calabar bean and its principal alkaloid, physostigmine. The bean, used traditionally in West Africa (particularly by the Efik and Ibibio peoples of present-day Nigeria) as an ordeal poison in trials for witchcraft, first drew significant Western scientific attention in the mid-19th century [5]. Robert Christison, a prominent Scottish toxicologist and professor of materia medica at the University of Edinburgh, received specimens of the bean around 1855. Demonstrating remarkable dedication (and risk tolerance), Christison conducted initial toxicity studies on animals and then famously ingested a quarter bean himself. He experienced profound physiological effects ("a peculiar indescribable torpidity of the whole frame," cardiac arrhythmia, muscle twitching) and required medical intervention to recover, providing the first detailed Western account of the bean's physiological impact [5] [9].

Christison's assistant and successor, Thomas Richard Fraser, undertook more systematic chemical and pharmacological studies in the 1860s. Fraser successfully concentrated the active principle of the beans into an amorphous powder he termed "eserina." While the pure alkaloid physostigmine was first crystallized by Jobst and Hesse in 1864, Fraser's work laid the groundwork for understanding its physiological antagonism to atropine [5] [9]. This antagonism was later applied therapeutically by the ophthalmologist Argyll Robertson, who used physostigmine to counteract the mydriatic (pupil-dilating) effects of atropine, establishing its first medical use [5].

The specific recognition of eseroline as a distinct entity emerged much later, stemming from investigations into the metabolism and breakdown products of physostigmine. Early studies in the 1940s noted degradation products of physostigmine with altered biological activities [3]. However, it wasn't until the late 20th century that eseroline was unequivocally identified as a major metabolite and its unique pharmacology elucidated. Key pharmacological investigations in the 1970s and 1980s revealed its unexpected opioid agonist properties:

  • Opioid Receptor Binding (1979): Research demonstrated that eseroline inhibited the binding of tritiated naloxone (³H-naloxone), a potent opioid antagonist, to rat brain homogenates. This finding provided the first direct biochemical evidence of eseroline's interaction with opioid receptors [3].
  • Direct Evidence of Morphine-like Effects (1982): Fürst and colleagues provided conclusive proof using in vivo models (rat tail-flick test) and in vitro preparations (guinea-pig ileum, mouse vas deferens). They showed that eseroline produced dose-dependent analgesia and inhibited electrically induced muscle contractions, effects that were specifically reversed by the opioid antagonist naloxone. This confirmed eseroline as a functional µ-opioid receptor agonist [1] [3].
  • Stereospecificity Confirmation (1986): Studies comparing the (-)- and (+)-enantiomers of eseroline revealed that while both bound equally to opioid receptors in vitro, only the naturally occurring (-)-eseroline enantiomer ((3aR,8bS)-configuration) exhibited potent narcotic agonist activity in vivo, comparable to morphine [7].

Table 3: Key Milestones in the Early History of Eseroline

PeriodMilestoneKey Contributors/Studies
Pre-1860sUse of Calabar bean as ordeal poison by Efik/Ibibio peoplesTraditional knowledge
~1855Initial Western toxicity studies (animal & self-experimentation)Robert Christison
1860sIsolation of active principle ("eserina"), study of physostigmine's actions & atropine antagonismThomas Fraser
1864Crystallization and naming of PhysostigmineJobst & Hesse
1940sStudies identifying degradation products of physostigmine with varied activity-
1979Demonstration of [³H]naloxone binding inhibition in rat brain homogenatesBrossi et al. [3]
Early 1980sIn vivo and in vitro proof of morphine-like effects reversed by naloxoneFürst et al., Jhamandas et al. [1] [3]
1986Confirmation of stereospecific in vivo analgesic activity of (-)-eserolineBrossi et al. [7]

The discovery of eseroline's potent opioid activity, emerging from the metabolism of a plant alkaloid primarily known for its cholinergic effects, underscored the complexity of natural product pharmacology and the potential for metabolites to exhibit entirely novel and significant biological activities. This historical pathway—from ordeal poison to ophthalmic tool (via physostigmine) to an opioid metabolite with its own distinct profile—exemplifies the unexpected directions of drug discovery [1] [5] [9].

Properties

CAS Number

469-22-7

Product Name

Eseroline

IUPAC Name

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1

InChI Key

HKGWQUVGHPDEBZ-OLZOCXBDSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C

Synonyms

Eseroline (-)-Eseroline (3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.